molecular formula C33H55NO7S B1247276 Boophiline

Boophiline

Cat. No. B1247276
M. Wt: 609.9 g/mol
InChI Key: XSTWYRBJPLEMGZ-MJXGVFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boophiline is a natural product found in Rhipicephalus microplus with data available.

Scientific Research Applications

Antimicrobial Properties

Boophiline exhibits notable antimicrobial activity. In a study conducted by Potterat et al. (1997), boophiline showed antifungal properties against Cladosporium cucumerinum and antibacterial activity against Bacillus subtilis and Escherichia coli (Potterat et al., 1997).

Thrombin Inhibition

A significant application of boophiline is its role as a thrombin inhibitor. Soares et al. (2012) highlighted its expression in the Rhipicephalus microplus midgut and its inhibition of thrombin, a key enzyme in the blood coagulation process (Soares et al., 2012). Additionally, Cereija et al. (2012) focused on the crystallization and structural analysis of boophiline, providing insights into its molecular interactions with thrombin (Cereija et al., 2012).

Anti-biofilm Activity

Zimmer et al. (2013) discovered that boophiline inhibits biofilm formation by both Gram-negative and Gram-positive bacteria, making it a novel biofilm inhibitor (Zimmer et al., 2013).

Hemocompatibility Improvement

Freitas et al. (2012) explored the use of boophiline in improving the hemocompatibility of biomaterials used in medical devices. This study demonstrated that boophiline-coated surfaces inhibited thrombin activity and delayed plasma coagulation, which is crucial for blood-contacting medical devices (Freitas et al., 2012).

Prothrombinase Inhibition

Macedo-Ribeiro et al. (2008) highlighted the structural characterization of boophiline and its unique mechanism of inhibiting procoagulant enzymes like thrombin and plasmin (Macedo-Ribeiro et al., 2008).

properties

Product Name

Boophiline

Molecular Formula

C33H55NO7S

Molecular Weight

609.9 g/mol

IUPAC Name

(2S,3S)-2-[[(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C33H55NO7S/c1-7-20(2)29(31(36)37)34-30(35)22(4)10-8-9-21(3)26-13-14-27-25-12-11-23-19-24(41-42(38,39)40)15-17-32(23,5)28(25)16-18-33(26,27)6/h11,20-22,24-29H,7-10,12-19H2,1-6H3,(H,34,35)(H,36,37)(H,38,39,40)/t20-,21+,22?,24-,25-,26+,27-,28-,29-,32-,33+/m0/s1

InChI Key

XSTWYRBJPLEMGZ-MJXGVFHOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)C(C)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C

synonyms

oophiline
N-(3-sulfooxy-25-cholest-5-en-26-oyl)-L-isoleucine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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